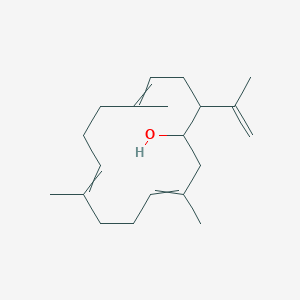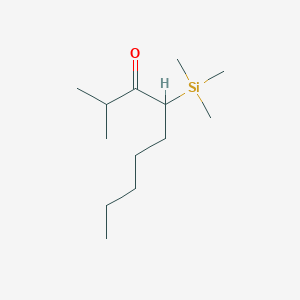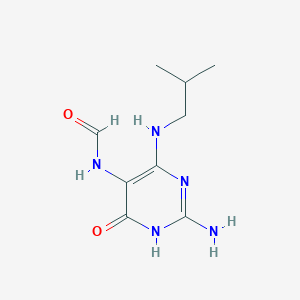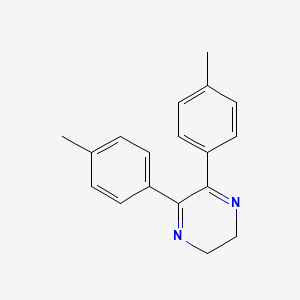
5,6-Bis(4-methylphenyl)-2,3-dihydropyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Bis(4-methylphenyl)-2,3-dihydropyrazine is an organic compound characterized by the presence of two 4-methylphenyl groups attached to a dihydropyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-methylphenyl)-2,3-dihydropyrazine typically involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the dihydropyrazine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5,6-Bis(4-methylphenyl)-2,3-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated pyrazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
5,6-Bis(4-methylphenyl)-2,3-dihydropyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
作用机制
The mechanism by which 5,6-Bis(4-methylphenyl)-2,3-dihydropyrazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its derivatives may inhibit certain enzymes or disrupt cellular processes, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 5,6-Bis(4-methoxyphenyl)-2,3-dihydropyrazine
- 5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine
- 5,6-Bis(4-nitrophenyl)-2,3-dihydropyrazine
Uniqueness
5,6-Bis(4-methylphenyl)-2,3-dihydropyrazine is unique due to the presence of the 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs with different substituents.
属性
CAS 编号 |
92405-78-2 |
|---|---|
分子式 |
C18H18N2 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
5,6-bis(4-methylphenyl)-2,3-dihydropyrazine |
InChI |
InChI=1S/C18H18N2/c1-13-3-7-15(8-4-13)17-18(20-12-11-19-17)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI 键 |
DRXQHTNOLSILGH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NCCN=C2C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


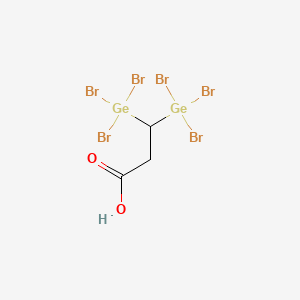
![1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene](/img/structure/B14349144.png)

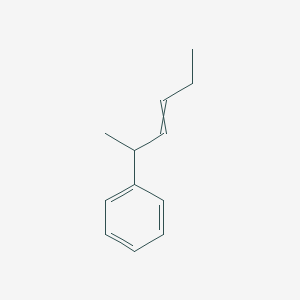

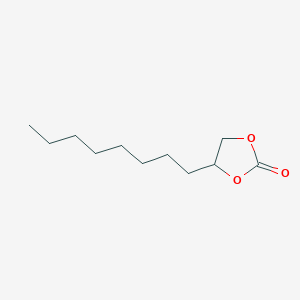
![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)
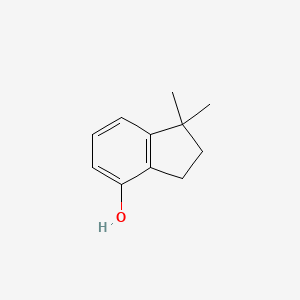

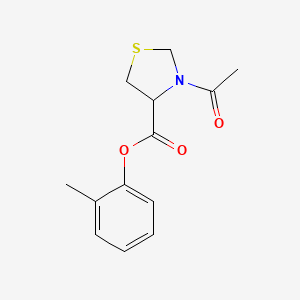
![4,4,9,9,14,14-hexamethyl-3,5,8,10,13,15-hexaoxatetracyclo[10.3.0.02,6.07,11]pentadecane](/img/structure/B14349189.png)
